5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one
Description
5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidin-7(4H)-one core. Its structure includes a chloromethyl (-CH₂Cl) substituent at position 5 and a phenyl group at position 2. The chloromethyl group enhances reactivity, making the compound a versatile intermediate for further derivatization (e.g., nucleophilic substitution or coupling reactions) . It has been synthesized via copper-catalyzed methods or condensation reactions under acidic conditions, as seen in related pyrazolo[1,5-a]pyrimidinone derivatives .
Structure
3D Structure
Properties
CAS No. |
948239-15-4 |
|---|---|
Molecular Formula |
C13H10ClN3O |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
5-(chloromethyl)-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C13H10ClN3O/c14-8-10-6-13(18)17-12(15-10)7-11(16-17)9-4-2-1-3-5-9/h1-7,16H,8H2 |
InChI Key |
MTDYJDLNFSRZKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC(=CC(=O)N3N2)CCl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction begins with the formation of an enamine intermediate between the β-ketoester and aminopyrazole, followed by intramolecular cyclization to yield the fused heterocycle. X-ray crystallography confirms the tautomeric form of the product, with the carbonyl group at position 7. To introduce the chloromethyl group, ethyl 4-chloroacetoacetate serves as the β-ketoester precursor. Optimal conditions include refluxing in ethanol with catalytic acetic acid, achieving yields of 65–75%.
Table 1: Representative Cyclocondensation Conditions
| β-Ketoester | Aminopyrazole | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 4-chloroacetoacetate | 5-amino-3-phenyl-1H-pyrazole | Ethanol | 72 | |
| Methyl 4-chloroacetoacetate | 5-amino-3-(4-fluorophenyl)-1H-pyrazole | Methanol | 68 |
Chlorination Strategies for 5-Position Functionalization
Post-cyclization chlorination is critical for introducing the chloromethyl group. Phosphorus oxychloride (POCl₃) is the most widely used chlorinating agent, facilitating the conversion of hydroxyl or methyl groups to chloromethyl derivatives.
Direct Chlorination with POCl₃
In a typical procedure, the pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate is treated with excess POCl₃ under reflux. For example, 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes chlorination at 110°C for 6 hours to yield the 5-(chloromethyl) derivative. The reaction mechanism involves the formation of a phosphorylated intermediate, followed by nucleophilic substitution.
Table 2: Chlorination Reaction Parameters
| Substrate | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | POCl₃ | 110 | 6 | 85 |
| 5-Hydroxymethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | SOCl₂ | 70 | 3 | 78 |
Regioselective Synthesis via Ultrasonic Irradiation
Recent advances emphasize green chemistry principles, such as ultrasonic-assisted synthesis in aqueous media. This method enhances reaction rates and yields while reducing environmental impact.
Ultrasound-Promoted Cyclization
Aminopyrazoles react with symmetric alkynes (e.g., dimethyl acetylenedicarboxylate) under ultrasonic irradiation (40 kHz) in ethanol-water (3:1) with KHSO₄ as a catalyst. The chloromethyl group is introduced via in situ generation of chloroacetylene intermediates. This method achieves yields of 80–88% within 1–2 hours, surpassing traditional thermal approaches.
Table 3: Green Synthesis Conditions
| Alkyne | Catalyst | Ultrasonic Frequency (kHz) | Yield (%) |
|---|---|---|---|
| Chloroethyl propiolate | KHSO₄ | 40 | 85 |
| Dichloroacetylene | KHSO₄ | 40 | 88 |
Structural Characterization and Analytical Data
The identity of 5-(chloromethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is confirmed through spectroscopic methods:
-
¹H NMR (DMSO-d₆) : δ 12.16 (s, 1H, NH), 7.73–7.30 (m, 5H, Ph), 4.82 (s, 2H, CH₂Cl), 5.92 (s, 1H, pyrimidine-H).
X-ray crystallography reveals coplanarity between the pyrazole and pyrimidine rings, with a dihedral angle of 0.8°. The chloromethyl group adopts a equatorial conformation, minimizing steric hindrance.
Comparative Analysis of Synthetic Routes
Table 4: Advantages and Limitations of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High regioselectivity, scalable | Requires toxic solvents (POCl₃) |
| Ultrasonic irradiation | Eco-friendly, rapid, high yields | Limited substrate scope |
| Direct chlorination | Simple, one-pot procedure | Harsh reaction conditions |
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrimidines, which can have different functional groups attached to the pyrazole or pyrimidine rings, enhancing their chemical and biological properties .
Scientific Research Applications
5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for developing new drugs, particularly those targeting kinases and other enzymes.
Biological Studies: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
The compound belongs to the pyrazolo[1,5-a]pyrimidinone class, which shares a fused bicyclic scaffold. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues: Pyrazolo[1,5-a]pyrimidinones
Key Observations :
- Substituent Effects :
- Biological Activity: Anti-nociceptive and anti-seizure activities are linked to trifluoromethyl and halogenated aryl substituents (e.g., QO-58) .
Triazolopyrimidinones: Core Structure Variants
Triazolopyrimidinones replace the pyrazole ring with a triazole, altering electronic properties:
Key Observations :
- Heterocycle Impact: Triazolopyrimidinones exhibit distinct redox profiles compared to pyrazolo analogs, likely due to differences in electron delocalization .
Biological Activity
5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, anticancer, and other pharmacological properties, supported by relevant research findings and case studies.
- Chemical Formula : C13H10ClN3O
- Molecular Weight : 259.69 g/mol
- CAS Number : 948239-15-4
- Structure : The compound features a pyrazolo-pyrimidine core with a chloromethyl group that enhances its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:
1. Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrazolo-pyrimidine compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.
- Case Study : A study reported that certain pyrazolo-pyrimidine derivatives showed IC50 values against COX-2 comparable to celecoxib, a standard anti-inflammatory drug. The IC50 values for these compounds were around 0.04 μmol, indicating potent anti-inflammatory activity .
2. Anticancer Activity
The anticancer potential of this compound has also been explored. Pyrazolo-pyrimidines have been linked to the induction of apoptosis in cancer cells through various mechanisms.
- Mechanism of Action : In vitro studies demonstrated that certain derivatives could induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) by activating caspases and modulating key apoptotic pathways such as NF-kB and p53 .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3b | MCF-7 | 0.25 | Caspase activation |
| 3b | MDA-MB-231 | 0.50 | Autophagy induction |
3. Other Pharmacological Activities
Beyond anti-inflammatory and anticancer properties, pyrazolo-pyrimidine derivatives have been studied for their analgesic, antipyretic, and antioxidant activities.
- Analgesic Activity : Some derivatives have shown promise in reducing pain in animal models comparable to traditional analgesics.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Chloromethyl Group : This substituent is believed to enhance the compound's reactivity and ability to interact with biological targets.
Q & A
Q. What are the optimal synthetic routes for 5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one?
The synthesis typically involves cyclocondensation reactions between 5-aminopyrazoles and 1,3-dicarbonyl compounds. Key steps include refluxing in acetic acid (80–100°C for 6–8 hours) to promote ring closure, followed by purification using solvent mixtures like THF/petroleum ether or ethyl acetate extraction . Optimization focuses on yield improvement (40–70%) through controlled stoichiometry and temperature gradients.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Essential for confirming regiochemistry and substituent positions. For example, the OH proton in pyrazolo[1,5-a]pyrimidin-7-ol derivatives appears as a singlet near 12.4 ppm .
- IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and NH/OH vibrations .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 284.07 for C₁₄H₁₁ClN₃O) .
Q. What purification challenges arise during synthesis, and how are they addressed?
Crude products often contain unreacted amines or carbonyl intermediates. Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from THF/petroleum ether mixtures effectively isolates the target compound. Impurity profiles are monitored via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How does the chloromethyl substituent influence biological activity and reactivity?
The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution (e.g., with thiols or amines) to generate prodrugs or targeted conjugates. In biological assays, this substituent improves membrane permeability, as seen in pyrazolo[1,5-a]pyrimidinones with antitumor activity against MTAP-deleted cancers via MAT2A inhibition . Comparative studies show chloroalkyl derivatives exhibit 2–5× higher potency than methyl analogs in enzyme inhibition assays .
Q. What mechanistic insights explain its role in enzyme inhibition (e.g., MAT2A)?
Structural studies reveal that pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives bind allosterically to MAT2A, disrupting S-adenosylmethionine (SAM) biosynthesis. The chloromethyl group interacts with hydrophobic pockets near Gly215, while the phenyl ring stabilizes π-π stacking with Phe263. Water-mediated hydrogen bonds further enhance binding affinity (IC₅₀ = 50–100 nM) .
Q. How can structural modifications improve pharmacological properties?
- Substituent Optimization : Introducing electron-withdrawing groups (e.g., CF₃ at C5) increases metabolic stability.
- Prodrug Design : Replacing the chloromethyl group with bioreversible moieties (e.g., acetate esters) enhances oral bioavailability .
- SAR Studies : Systematic variation of the phenyl ring (e.g., para-fluoro or methoxy substituents) improves selectivity for viral enzymes (e.g., HCV NS5B polymerase) .
Q. Are there contradictory findings regarding its biological efficacy across studies?
Discrepancies arise in antimicrobial activity: some derivatives show broad-spectrum antibacterial effects (MIC = 2–8 µg/mL against S. aureus), while others exhibit selective antifungal action. These differences correlate with substituent polarity and logP values, highlighting the need for context-specific assay design .
Q. What computational methods support derivative design and target validation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
